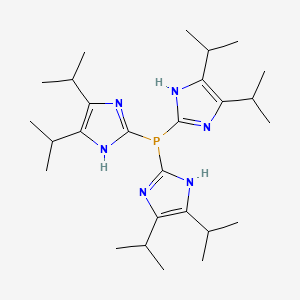
1H-Imidazole, 2,2',2''-phosphinidynetris[4,5-bis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of phosphinidynetris groups and multiple isopropyl substituents, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- involves multiple steps, typically starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often employs high-yielding, scalable methods. One such method includes the use of microwave-assisted synthesis, which enables the efficient formation of the imidazole ring under solventless conditions . This approach is advantageous due to its simplicity, efficiency, and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and pressures to maintain the integrity of the imidazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce various substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of the reactions . Additionally, the compound’s unique structure allows it to interact with biological targets, potentially disrupting cellular processes and exhibiting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 2,4,5-Triphenylimidazole
- 1-Methyl-1H,1′H-2,2′-bibenzo[d]imidazole
Uniqueness
1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- stands out due to its phosphinidynetris groups and multiple isopropyl substituents. These features confer unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications. Its ability to form coordination complexes with metal ions further distinguishes it from other imidazole derivatives .
Eigenschaften
CAS-Nummer |
74483-08-2 |
|---|---|
Molekularformel |
C27H45N6P |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
tris[4,5-di(propan-2-yl)-1H-imidazol-2-yl]phosphane |
InChI |
InChI=1S/C27H45N6P/c1-13(2)19-20(14(3)4)29-25(28-19)34(26-30-21(15(5)6)22(31-26)16(7)8)27-32-23(17(9)10)24(33-27)18(11)12/h13-18H,1-12H3,(H,28,29)(H,30,31)(H,32,33) |
InChI-Schlüssel |
NIQPHMIICHBQDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=C(N1)P(C2=NC(=C(N2)C(C)C)C(C)C)C3=NC(=C(N3)C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)
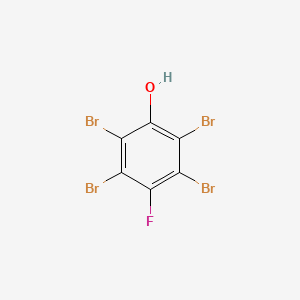
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
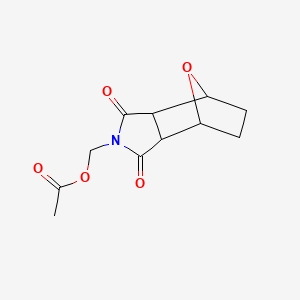
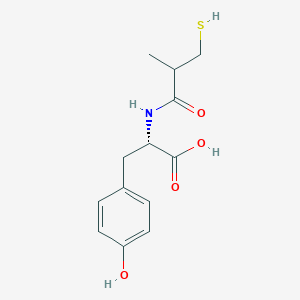
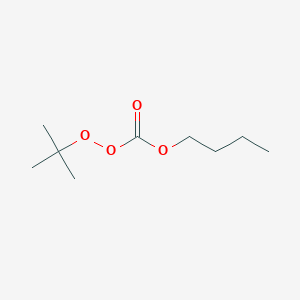
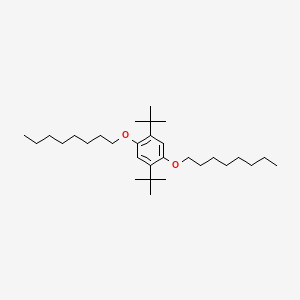
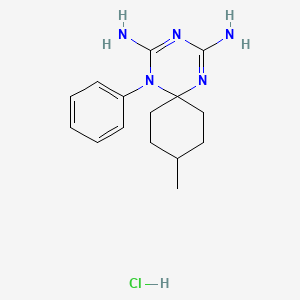
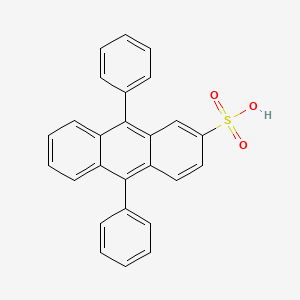
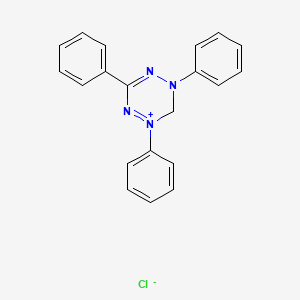
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
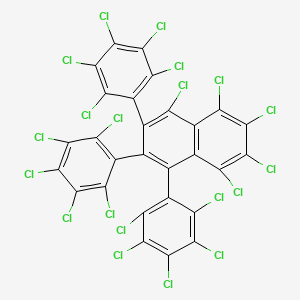
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)
